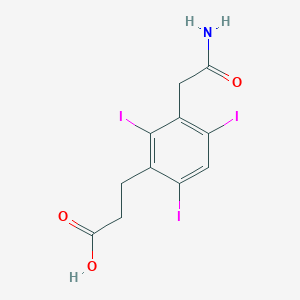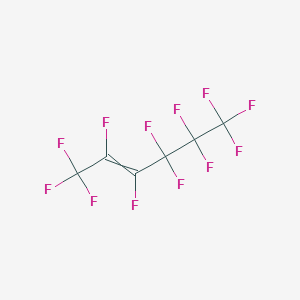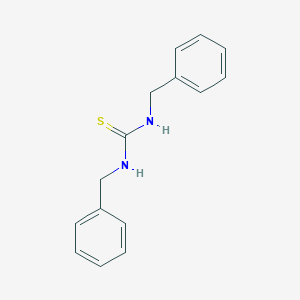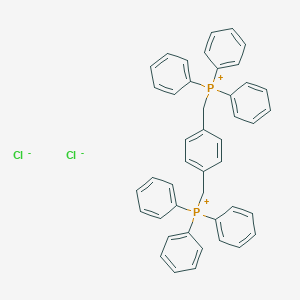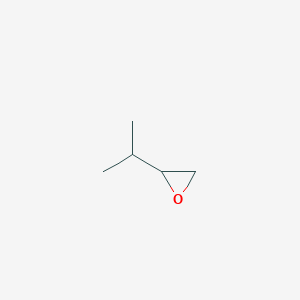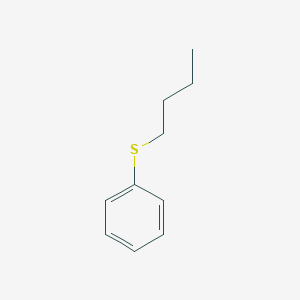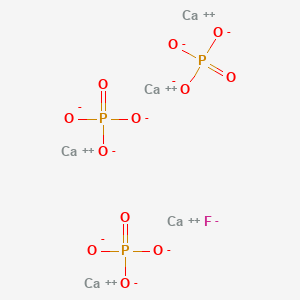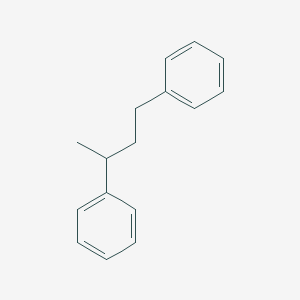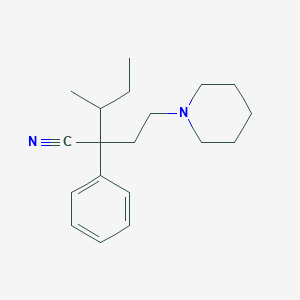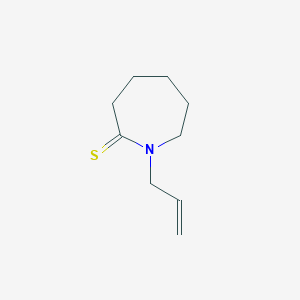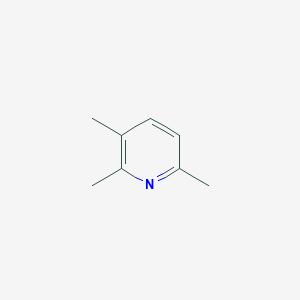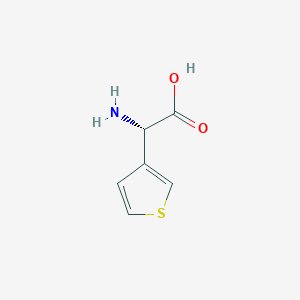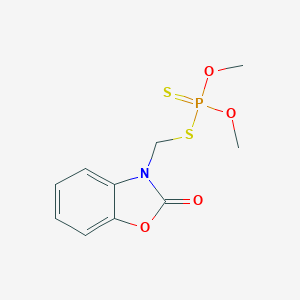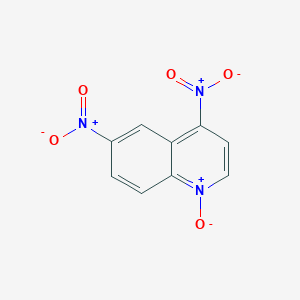
Quinoline, 4,6-dinitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4,6-dinitro-, 1-oxide, also known as DNQ, is a highly reactive chemical compound that has been widely used in scientific research. DNQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and benzene. DNQ has been used in a variety of applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis.
Mécanisme D'action
Quinoline, 4,6-dinitro-, 1-oxide is a highly reactive compound that can undergo both reduction and oxidation reactions. Quinoline, 4,6-dinitro-, 1-oxide has been shown to interact with DNA, causing DNA damage and inhibiting DNA replication. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Quinoline, 4,6-dinitro-, 1-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA replication, and the induction of apoptosis. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Quinoline, 4,6-dinitro-, 1-oxide in lab experiments is its high reactivity and specificity. Quinoline, 4,6-dinitro-, 1-oxide can be used to selectively modify DNA and other biomolecules, making it a valuable tool in the study of biological systems. However, Quinoline, 4,6-dinitro-, 1-oxide is also highly toxic and can be difficult to handle safely, making it unsuitable for some experiments.
Orientations Futures
There are several potential future directions for research involving Quinoline, 4,6-dinitro-, 1-oxide. One area of interest is the development of new cancer therapies based on Quinoline, 4,6-dinitro-, 1-oxide's ability to induce apoptosis in cancer cells. Another area of interest is the use of Quinoline, 4,6-dinitro-, 1-oxide as a tool for studying DNA damage and repair mechanisms. Finally, there is potential for the development of new photoresist materials based on Quinoline, 4,6-dinitro-, 1-oxide's unique properties.
Méthodes De Synthèse
Quinoline, 4,6-dinitro-, 1-oxide can be synthesized through a variety of methods, including the oxidation of 4,6-dinitroquinoline with hydrogen peroxide, the nitration of quinoline with nitric acid, and the oxidation of 4,6-dinitroquinoline-N-oxide with potassium permanganate. The most common method for synthesizing Quinoline, 4,6-dinitro-, 1-oxide is the oxidation of 4,6-dinitroquinoline with hydrogen peroxide.
Applications De Recherche Scientifique
Quinoline, 4,6-dinitro-, 1-oxide has been used in a variety of scientific research applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis. Quinoline, 4,6-dinitro-, 1-oxide has also been used in the study of DNA damage and repair, as well as in the development of new cancer therapies.
Propriétés
Numéro CAS |
1596-52-7 |
|---|---|
Nom du produit |
Quinoline, 4,6-dinitro-, 1-oxide |
Formule moléculaire |
C9H5N3O5 |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
4,6-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-4-3-9(12(16)17)7-5-6(11(14)15)1-2-8(7)10/h1-5H |
Clé InChI |
QERNYYPEFOVKMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
SMILES canonique |
C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Autres numéros CAS |
1596-52-7 |
Synonymes |
4,6-Dinitroquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
